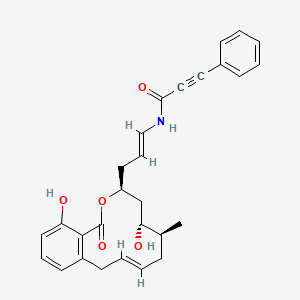
Saliphenylhalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saliphenylhalamide, also known as this compound, is a useful research compound. Its molecular formula is C28H29NO5 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Saliphenylhalamide has been identified as a potent inhibitor of the Vacuolar ATPase (V-ATPase) , a crucial enzyme involved in cancer cell metabolism and proliferation. The inhibition of V-ATPase activity is linked to significant antiproliferative effects on various human tumor cell lines.
Case Studies
- In vitro Studies : this compound showed effective growth inhibition across multiple cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells. The compound's IC50 values ranged from 48.8 nM to 153.9 nM depending on the cell type .
- Combination Therapies : Research indicates that this compound can sensitize resistant tumor cells to conventional chemotherapy and radiation treatments, suggesting its utility in combination therapy protocols .
Antiviral Applications
Recent studies have highlighted this compound's potential as an antiviral agent, particularly against Influenza A virus (IAV) .
Case Studies
- Cell Screening Assays : In a study conducted by researchers at the University of Helsinki, this compound was validated as an effective inhibitor of IAV infection in human nonmalignant cells. The compound demonstrated antiviral efficacy at concentrations significantly lower than those required for anticancer activity .
- Synergistic Effects : When used in conjunction with other agents like obatoclax and gemcitabine, this compound showed enhanced antiviral effects, indicating potential for developing combination therapies against severe viral infections .
Summary of Findings
The following table summarizes the key findings related to the applications of this compound:
Propiedades
Fórmula molecular |
C28H29NO5 |
|---|---|
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
N-[(E)-3-[(4S,6R,7S,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]-3-phenylprop-2-ynamide |
InChI |
InChI=1S/C28H29NO5/c1-20-9-5-6-12-22-13-7-15-24(30)27(22)28(33)34-23(19-25(20)31)14-8-18-29-26(32)17-16-21-10-3-2-4-11-21/h2-8,10-11,13,15,18,20,23,25,30-31H,9,12,14,19H2,1H3,(H,29,32)/b6-5+,18-8+/t20-,23-,25+/m0/s1 |
Clave InChI |
FTBLSENPBXIDKK-ZZHCZQHNSA-N |
SMILES isomérico |
C[C@H]1C/C=C/CC2=C(C(=CC=C2)O)C(=O)O[C@H](C[C@H]1O)C/C=C/NC(=O)C#CC3=CC=CC=C3 |
SMILES canónico |
CC1CC=CCC2=C(C(=CC=C2)O)C(=O)OC(CC1O)CC=CNC(=O)C#CC3=CC=CC=C3 |
Sinónimos |
saliPhe saliphenylhalamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















